Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of piperidine and piperazine derivatives involves the introduction of various functional groups to the core structure to enhance biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . Similarly, the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives involved the attachment of aryl amino-2-oxo ethyl groups to the piperazine ring, which resulted in compounds with varying degrees of antibacterial activity .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their biological activity. For example, the introduction of a bulky group at the nitrogen atom of benzamide in piperidine derivatives dramatically enhanced their anti-acetylcholinesterase activity . The basic quality of the nitrogen atom in the piperidine ring was also found to be important for activity . In the case of piperazine derivatives, the presence of aryl amino-2-oxo ethyl groups influenced their antibacterial efficacy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives typically include amide bond formation, alkylation, and the introduction of various substituents to the core piperidine or piperazine ring. These reactions are carefully designed to produce compounds with desired biological properties. For example, compound 21 from paper was found to be a potent inhibitor of acetylcholinesterase due to the specific substituents introduced during its synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. The introduction of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetics. For instance, compound 13e from paper showed a longer duration of action than physostigmine, which could be attributed to its specific physical and chemical properties.
Scientific Research Applications
Synthesis and Neurological Effects : A study by Li Ming-zhu (2012) focused on the synthesis of compounds similar to Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate and their effects on learning and memory in mice. The synthesized compound showed significant improvement in learning and memory faculties.
Polymerization Applications : Research by Pargol Daneshmand, Aurélie Randimbiarisolo, and F. Schaper (2019) investigated copper complexes involving similar piperazine structures for their use in rac-lactide polymerization, yielding polylactic acid.
Antibacterial and Antifungal Activity : D. Sharma, Nitin Kumar, and D. Pathak (2014) explored derivatives of this compound, finding significant antibacterial and antifungal activities in specific synthesized compounds.
Anti-inflammatory and Analgesic Properties : A study conducted by Yasemin Duendar and colleagues (2007) reported the synthesis of derivatives with arylpiperazinyl structure, which exhibited analgesic and anti-inflammatory properties without significant gastric side effects.
Antimicrobial Agent Synthesis : Research by M. Al-Talib and others (2016) focused on the synthesis of hydrazide derivatives using structures similar to this compound, evaluating their potential as antimicrobial agents.
Mechanism of Action
Pharmacokinetics
The compound contains both polar (piperazine ring, purine moiety) and nonpolar (benzyl group, ethyl group) regions, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The ester group might undergo hydrolysis in the body, affecting the compound’s stability and bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-3-27-17-18(24(2)21(30)23-19(17)29)22-20(27)26-11-9-25(10-12-26)13-16(28)31-14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFBRXZFCYXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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